2,2,7,8-Tetramethyl-6-chromanol

Description

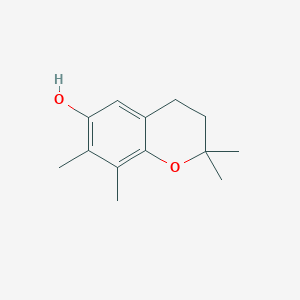

Structure

3D Structure

Properties

IUPAC Name |

2,2,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8-9(2)12-10(7-11(8)14)5-6-13(3,4)15-12/h7,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZAHVJKMAYFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161798 | |

| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-12-8 | |

| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014168128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,7,8-Tetramethyl-6-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2,7,8-Tetramethyl-6-chromanol (Trolox)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,7,8-Tetramethyl-6-chromanol, commonly known as Trolox. Trolox, a water-soluble analog of vitamin E, is a potent antioxidant extensively utilized as a standard in biochemical assays to assess the antioxidant capacity of various substances.[1][2][3] This document details the chemical synthesis from readily available starting materials and outlines robust purification methodologies to obtain high-purity Trolox suitable for research and drug development applications.

Synthesis of this compound

The most widely recognized synthesis of Trolox was first reported by Scott et al. in 1974 and involves the acid-catalyzed reaction of 2,3,5-trimethylhydroquinone with methacrylic acid.[4] This one-pot reaction proceeds via a cyclization mechanism to form the chromanol ring structure.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Synthesis of Trolox from 2,3,5-trimethylhydroquinone and methacrylic acid.

Experimental Protocol: Synthesis of Trolox

This protocol is based on the principles of the original synthesis.

Materials:

-

2,3,5-Trimethylhydroquinone

-

Methacrylic acid

-

Acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 2,3,5-trimethylhydroquinone in the anhydrous solvent.

-

Addition of Reactants: Under a continuous stream of inert gas, add methacrylic acid to the solution. Subsequently, carefully add the acid catalyst to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude Trolox.

| Parameter | Value/Condition |

| Reactants | 2,3,5-Trimethylhydroquinone, Methacrylic acid |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) |

| Solvent | Anhydrous dioxane or toluene |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC (typically several hours) |

| Work-up | Aqueous wash and extraction |

| Expected Yield | Varies based on specific conditions, typically moderate to high |

Table 1: Summary of Reaction Parameters for Trolox Synthesis.

Purification of this compound

The crude Trolox obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and colored impurities. The two primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General workflow for the purification of crude Trolox.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Procedure:

-

Solvent Selection: Dissolve the crude Trolox in a minimum amount of a hot solvent in which it is highly soluble. Suitable solvents include methanol, ethanol, or a mixture of ethyl acetate and hexane.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Experimental Protocol: Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture.[5][6][7][8][9] For Trolox, silica gel is a commonly used stationary phase.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude Trolox in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable solvent system. A common eluent for Trolox and its derivatives is a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio).[10] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of Trolox using thin-layer chromatography (TLC).

-

Concentration: Combine the fractions containing the pure Trolox and remove the solvent under reduced pressure to obtain the purified product.

| Parameter | Condition/Solvent System |

| Stationary Phase | Silica Gel (200-300 mesh)[10] |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 4:1 v/v)[10] |

| Elution Mode | Isocratic or Gradient |

| Monitoring | Thin-Layer Chromatography (TLC) |

Table 2: Typical Conditions for Column Chromatography Purification of Trolox.

Characterization and Quality Control

The purity and identity of the synthesized and purified Trolox should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | The melting point of pure Trolox is reported to be in the range of 184-186°C.[11] |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the chroman ring, and the methyl groups. The chemical shifts and coupling constants will be consistent with the structure of this compound. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the Trolox molecule. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Trolox (250.29 g/mol ).[11] |

| Purity (HPLC) | High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product, which should typically be ≥98%. |

Table 3: Analytical Data for the Characterization of this compound.

By following the detailed synthesis and purification protocols outlined in this guide, researchers and scientists can reliably produce high-purity this compound for their specific applications in antioxidant research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trolox - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Purification [chem.rochester.edu]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. scielo.br [scielo.br]

- 11. grsc.store [grsc.store]

In Vitro Biological Activities of 2,2,7,8-Tetramethyl-6-chromanol: An In-Depth Technical Guide

Disclaimer: Scientific literature extensively details the in vitro biological activities of the closely related structural analog, 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) , a derivative of Vitamin E. However, there is a significant lack of specific data for 2,2,7,8-Tetramethyl-6-chromanol . This guide will therefore focus on the well-documented activities of PMC to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential biological effects of this class of chromanol derivatives. The methodologies and findings presented for PMC offer a strong foundational framework for investigating this compound.

Core Biological Activities of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) in Vitro

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is recognized as the antioxidant moiety of α-tocopherol (Vitamin E) and has demonstrated significant potential in modulating cellular signaling pathways and exhibiting anti-cancer properties in various in vitro models.[1][2] Its primary activities revolve around its potent antioxidant and cytoprotective effects, particularly in mitigating oxidative stress-induced cell damage.

Antioxidant and Cytoprotective Effects

PMC has been shown to protect human retinal pigment epithelial (RPE) cells from cytotoxicity induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the pathogenesis of age-related macular degeneration (AMD).[3][4] This protective mechanism is primarily attributed to its ability to scavenge free radicals and modulate the cellular antioxidant response.[3][4]

A key signaling pathway implicated in PMC's protective action is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under conditions of oxidative stress, PMC prevents the upregulation of stress-responsive genes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[3][4] It achieves this by blocking the generation of reactive oxygen species (ROS), which in turn inhibits the nuclear translocation of Nrf2, thereby preventing the activation of the antioxidant response element (ARE).[3][4]

Anti-inflammatory Activity

In addition to its antioxidant properties, PMC has been observed to inhibit the respiratory burst and migration of neutrophils induced by various stimuli.[1] This suggests a potential role for PMC in modulating inflammatory responses. Furthermore, it has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1]

Anti-Cancer Activity

PMC has demonstrated potent activity against prostate cancer cell lines through its modulation of the androgen receptor (AR) signaling pathway.[1][2]

Quantitative Data on In Vitro Activities of PMC

The following table summarizes the quantitative data from key in vitro studies on 2,2,5,7,8-Pentamethyl-6-chromanol (PMC).

| Biological Activity | Cell Line | Treatment | Concentration | Effect | Reference |

| Cytoprotection | Primary human RPE cells | Oxidized LDL | 1.3 µM | Significantly reduced ox-LDL-induced cell death from 44.9% to 8.6% at 48h. | [4] |

| Inhibition of Neutrophil Migration | Human neutrophils | fMLP, PMA, or LTB4 | 4-12 µM | Inhibited respiratory burst and migration. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

Cell Viability Assay (LDH Assay)

-

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Cell Culture: Primary human retinal pigment epithelial (hRPE) cells are seeded in appropriate culture plates and allowed to adhere.

-

Treatment: Cells are treated with oxidized low-density lipoprotein (ox-LDL) in the presence or absence of PMC (e.g., 1.3 µM) for specified time points (e.g., 24 and 48 hours).[4]

-

LDH Measurement: The culture supernatant is collected, and LDH activity is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The amount of LDH released is proportional to the number of lysed cells.

-

Data Analysis: Results are expressed as a percentage of cytotoxicity compared to a positive control (cells treated with a lysis buffer).

Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of key signaling molecules (e.g., Nrf2, HO-1, NQO1).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Neutrophil Migration Assay

-

Objective: To assess the effect of a compound on the chemotactic migration of neutrophils.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a chemoattractant (e.g., fMLP, PMA, or LTB4), and the upper wells contain the neutrophil suspension pre-incubated with different concentrations of the test compound (e.g., PMC at 4-12 µM).[1] A microporous membrane separates the upper and lower wells.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells is quantified by staining and counting the cells on the lower side of the membrane or by using a fluorescently labeled cell detection method.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway modulated by PMC and a general experimental workflow for assessing its in vitro activities.

Caption: Nrf2 signaling pathway modulation by PMC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 14168-12-8 | Benchchem [benchchem.com]

- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Profile of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7,8-Tetramethyl-6-chromanol is a chemical compound featuring a chromanol ring, a core structure shared with the tocopherol and tocotrienol families of Vitamin E. As an analogue of alpha-tocopherol, the most biologically active form of Vitamin E, it is of significant interest for its potential antioxidant and therapeutic properties. This technical guide synthesizes the available preclinical and clinical data for this compound and its closely related analogues, providing a comprehensive overview of its in vivo characteristics. Due to a notable lack of direct in vivo studies on this compound, this document draws upon data from its methylated analogue, 2,2,5,7,8-pentamethyl-6-chromanol (PMC or APC-100), and the known metabolic pathways of alpha-tocopherol to provide a predictive framework for its biological activity.

Core Biological Activity: Antioxidant and Beyond

The chromanol ring, with its hydroxyl group, is central to the antioxidant activity of this class of compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1] Oxidative stress is a key pathological factor in a range of diseases, making compounds like this compound promising therapeutic candidates.[2][3]

A closely related analogue, 2,2,5,7,8-pentamethyl-6-chromanol (APC-100), has been investigated for its dual mechanism of action as both a potent antioxidant and an antiandrogen.[4] Preclinical studies with APC-100 have demonstrated significant anti-cancer activity against prostate cancer cell lines and a strong anti-tumor effect in a prostate cancer mouse model, although the specific data from this in vivo model has not been published.[4]

Clinical Evaluation of a Close Analogue: APC-100

A phase 1/2a dose-escalation study of APC-100 was conducted in men with advanced prostate cancer. While this study provides valuable insights into the potential clinical profile of chromanol derivatives, it is important to note that these findings are for a methylated analogue and may not be directly transferable to this compound.

Quantitative Data from Clinical Trials of APC-100

| Parameter | Value | Reference |

| Patient Population | 20 men with castrate-resistant prostate cancer (CRPC) | [4] |

| Dose Escalation | Up to 2100 mg | [4] |

| Maximum Tolerated Dose (MTD) | Not reached | [4] |

| Dose-Limiting Toxicity (DLT) | One possible DLT (elevated ALT) at the lowest dose level | [4] |

| Most Frequent Adverse Events (AEs) | Nausea (Grade 1), Elevated Transaminases (Grade 1-3) | [4] |

| Best Response | Stable disease in 5 out of 20 patients | [4] |

| Median Progression-Free Survival (PFS) | 2.8 months (range 1-8) | [4] |

| Plasma Detection | No detectable APC-100 in plasma at the 2100 mg dose level | [4] |

Pharmacokinetics and Metabolism: Insights from Alpha-Tocopherol

The in vivo fate of this compound is likely to follow a similar pathway to that of alpha-tocopherol. Vitamin E is a family of lipid-soluble compounds, and its bioavailability can be limited.[1]

A major urinary metabolite of alpha-tocopherol is 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC).[5] This metabolite is formed without the oxidative splitting of the chroman ring.[5] The excretion of α-CEHC is suggested to be an indicator of adequate Vitamin E supply, occurring when plasma levels are saturated.[5] Given the structural similarity, it is plausible that this compound could undergo a similar metabolic conversion.

Experimental Protocols

While specific in vivo experimental protocols for this compound are not available in the public domain, methodologies from studies on related compounds can serve as a template for future research.

General Protocol for In Vivo Antioxidant Activity Assessment

-

Animal Model: Select an appropriate animal model of oxidative stress. Common models include rodents treated with pro-oxidant agents like streptozotocin (to induce diabetes and associated oxidative stress) or models of ischemia-reperfusion injury.[3][6]

-

Compound Administration: Administer this compound or vehicle control to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be determined based on preliminary toxicity and pharmacokinetic studies.

-

Tissue Collection: At the end of the study period, collect blood and relevant tissues (e.g., liver, kidney, brain) for analysis.

-

Biomarker Analysis: Measure markers of oxidative stress in the collected samples. These can include:

-

Lipid Peroxidation: Malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) assays.

-

Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity assays.

-

Reduced Glutathione (GSH) Levels: Quantification of GSH, a key intracellular antioxidant.

-

Signaling Pathways

Based on studies of the analogue PMC, the antioxidant effects of this compound are likely mediated through the modulation of key signaling pathways involved in the cellular stress response.

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical in vivo evaluation of this compound.

Caption: Preclinical in vivo evaluation workflow for this compound.

Logical Relationship of Chromanol Analogues

The relationship between this compound, its analogue APC-100, and its parent compound alpha-tocopherol is crucial for understanding its potential biological activity.

Caption: Relationship between this compound and its analogues.

Conclusion and Future Directions

While direct in vivo data for this compound is currently scarce, the available information on its close analogues and the metabolic pathways of alpha-tocopherol provides a strong foundation for future research. The promising antioxidant and potential anti-cancer properties of the chromanol core, as demonstrated by APC-100, underscore the therapeutic potential of this class of compounds.

Future in vivo studies should focus on establishing the pharmacokinetic profile, safety, and efficacy of this compound in relevant animal models of diseases where oxidative stress is a key component. Such studies will be critical in determining its potential for clinical development.

References

- 1. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility Landscape of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7,8-Tetramethyl-6-chromanol, a heterocyclic organic compound, belongs to the chromanol family, which forms the core structure of vitamin E and its analogues. These compounds are of significant interest in pharmaceutical research and development due to their potent antioxidant properties and potential therapeutic applications. Understanding the solubility of this compound in various solvents is a critical prerequisite for its formulation, delivery, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and relevant biological pathway visualizations.

Predicted and Analog-Based Solubility Profile

Based on the lipophilic nature of the chromanol ring and the methyl substituents, this compound is expected to be poorly soluble in aqueous solutions and readily soluble in organic solvents. This is consistent with the known solubility of vitamin E and its derivatives, which are fat-soluble.

For comparative purposes, the solubility of the closely related compound, 2,2,5,7,8-Pentamethyl-6-chromanol , is presented in the table below. It is highly probable that this compound exhibits a similar solubility profile.

| Solvent | Solubility of 2,2,5,7,8-Pentamethyl-6-chromanol |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL |

Note: This data should be used as a guideline. Experimental verification for this compound is strongly recommended.

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selection of solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Chloroform, Dimethyl Sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Visualization of Relevant Biological Pathways and Workflows

Androgen Receptor Signaling Pathway

The analog 2,2,5,7,8-Pentamethyl-6-chromanol has been shown to modulate the androgen receptor (AR) signaling pathway, which is a critical pathway in the development and progression of prostate cancer. Given the structural similarity, it is plausible that this compound may exhibit similar biological activity. The following diagram illustrates a simplified overview of the AR signaling pathway.

Caption: Simplified Androgen Receptor Signaling Pathway.

Experimental Workflow for Antioxidant Activity Assessment

As a chromanol derivative, a primary function of this compound is its antioxidant activity. The following diagram outlines a general experimental workflow for assessing the antioxidant capacity of a compound.

Caption: General Workflow for Antioxidant Activity Assessment.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in publicly accessible literature, a robust framework for its determination can be established based on the properties of its close analogs and well-established experimental protocols. The provided shake-flask methodology offers a reliable approach for researchers to generate the necessary solubility data for their specific applications. Furthermore, the visualized biological pathway and experimental workflow provide essential context for the potential therapeutic applications and in vitro evaluation of this promising antioxidant compound. It is anticipated that with growing interest in chromanol derivatives, more specific data for this compound will become available, further aiding in its development for scientific and therapeutic purposes.

2,2,7,8-Tetramethyl-6-chromanol: An In-Depth Technical Guide to a Potent Vitamin E Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,7,8-tetramethyl-6-chromanol, a significant analog of vitamin E. The document elucidates its core chemical structure, antioxidant properties, and its role in cellular signaling pathways, particularly in cytoprotection. Due to the limited availability of specific research on this compound, this guide incorporates extensive data from its closely related and well-studied pentamethylated counterpart, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), to infer and contextualize its potential mechanisms and efficacy. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways to serve as a valuable resource for researchers and professionals in drug development and cellular biology.

Introduction

Vitamin E comprises a family of eight naturally occurring, lipid-soluble compounds that are essential for human health. The most biologically active form is α-tocopherol. The antioxidant activity of vitamin E is primarily attributed to the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. Synthetic analogs of the chromanol ring have been developed to enhance stability and efficacy. This compound represents a core structure of the tocopherol family and, along with its derivatives, demonstrates significant potential as a therapeutic agent against oxidative stress-related pathologies.

A closely related analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), the antioxidant moiety of α-tocopherol, has been more extensively studied.[1][2] It exhibits potent antioxidant and anti-cancer activities, and modulates androgen receptor signaling.[1][2] This guide will leverage the substantial body of research on PMC to provide a predictive framework for understanding the biological activities of this compound.

Chemical Structure and Properties

The foundational structure of these vitamin E analogs is the 6-chromanol ring. The methylation pattern on this ring is a critical determinant of their antioxidant capacity and biological function.

Table 1: Structural Comparison of Chromanol Analogs

| Compound | R5 | R7 | R8 |

| This compound | H | CH₃ | CH₃ |

| 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) | CH₃ | CH₃ | CH₃ |

| α-Tocopherol | CH₃ | CH₃ | Phytyl tail |

Antioxidant Activity and Mechanism of Action

The primary mechanism of action for chromanol-based antioxidants is the scavenging of reactive oxygen species (ROS). The phenolic hydroxyl group on the chromanol ring donates a hydrogen atom to free radicals, thus neutralizing them and terminating the lipid peroxidation chain reaction.

Table 2: Comparative Antioxidant Activity of α-CEHC

| Assay | α-CEHC Activity | Reference Compound |

| Oxygen Radical Absorbance Capacity (ORAC) | Similar to Trolox | Trolox |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Similar to Trolox | Trolox |

| Peroxynitrite Scavenging | Similar to Trolox | Trolox |

Data extracted from a study on α-CEHC, a metabolite with the same chromanol core as this compound.[3]

Role in Cellular Signaling: The Nrf2 Pathway

A critical mechanism by which vitamin E analogs exert their cytoprotective effects is through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

Studies on PMC have demonstrated that it can mitigate oxidative stress-induced cellular damage by preventing the upregulation of stress-responsive genes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[4][5] This is achieved by inhibiting ROS generation, which in turn blocks the nuclear translocation of Nrf2.[4]

References

- 1. glpbio.com [glpbio.com]

- 2. 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor | TargetMol [targetmol.com]

- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2,7,8-Tetramethyl-6-chromanol: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,7,8-tetramethyl-6-chromanol, a notable member of the chromanol family and a structural analog of the antioxidant moiety of vitamin E. While its close relative, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), has been the subject of extensive research, this document focuses on the available scientific knowledge regarding the tetramethyl derivative. This guide covers its discovery and historical context within the broader exploration of vitamin E analogs, its physicochemical properties, and known biological activities. Particular emphasis is placed on its antioxidant capabilities and its role in cellular signaling pathways. Detailed experimental protocols for synthesis and analysis, where available, are presented alongside structured data tables for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and research applications.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader history of research into vitamin E and its analogs. Following the identification of the eight natural isoforms of vitamin E (four tocopherols and four tocotrienols), scientific inquiry expanded to include synthetic derivatives to better understand the structure-activity relationships of the chromanol ring, which is the active antioxidant portion of the molecule.

While a specific "discovery paper" for this compound is not prominently documented in historical scientific literature, its synthesis and study are part of the continuum of research on chromanol derivatives that began in the mid-20th century. Much of the early work on similar compounds, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), was driven by the desire to create more stable or water-soluble analogs of vitamin E for experimental and therapeutic purposes. PMC, for instance, has been investigated for its antiandrogenic properties and its potential in prostate cancer treatment.[1][2][3]

This compound, lacking the methyl group at the 5-position compared to PMC, represents a variation in the core chromanol structure that allows for the investigation of the specific contribution of each methyl group to the compound's overall antioxidant efficacy and biological activity. Research into this and other similar analogs has been crucial in elucidating the mechanisms of action of chromanol-based antioxidants.

Physicochemical Properties

The structural characteristics of this compound dictate its physical and chemical behavior. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents | |

| CAS Number | Not readily available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through variations of established methods for chromanol ring formation. A general conceptual workflow for its synthesis is outlined below.

General Synthesis Workflow

The synthesis of chromanol derivatives typically involves the condensation of a hydroquinone with an appropriate α,β-unsaturated ketone or aldehyde in the presence of an acid catalyst. For this compound, this would involve the reaction of 2,3,5-trimethylhydroquinone with a reagent that can form the dimethyl-substituted dihydropyran ring.

Caption: General synthetic workflow for this compound.

Example Experimental Protocol (Conceptual)

-

Reaction Setup: To a solution of 2,3,5-trimethylhydroquinone in a suitable aprotic solvent (e.g., toluene or dichloromethane), a Lewis acid catalyst (e.g., BF₃·OEt₂) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Isoprene or a similar C5 building block is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its structural similarity to other well-studied chromanols suggests it likely possesses significant antioxidant and cell-modulating properties. Recent research has indicated that chromanols can influence cellular functions independently of their free radical scavenging abilities through direct molecular interactions.[4]

Antioxidant Activity

The primary mechanism of antioxidant action for chromanols is the donation of the hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals, thereby terminating damaging chain reactions. The methyl groups on the aromatic ring enhance this activity by increasing the electron-donating capacity of the ring, which stabilizes the resulting phenoxyl radical.

Potential Involvement in Signaling Pathways

Based on the known activities of related chromanols like PMC, this compound may be involved in modulating signaling pathways related to oxidative stress and cellular proliferation.

Caption: Potential signaling pathways modulated by this compound.

Quantitative Data Summary

Due to the limited publicly available research specifically on this compound, a comprehensive table of quantitative biological data (e.g., IC₅₀ values, binding affinities) is not currently feasible. Researchers are encouraged to perform their own dose-response studies to determine the specific activity of this compound in their experimental systems. For context, its close analog, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), has been shown to inhibit the respiratory burst and migration of neutrophils at concentrations in the range of 4-12 μM.[1]

Conclusion and Future Directions

This compound is a synthetic chromanol with potential as an antioxidant and modulator of cellular signaling. While it remains less characterized than other vitamin E analogs, its unique substitution pattern offers a valuable tool for dissecting the structure-activity relationships of the chromanol core. Future research should focus on its definitive synthesis and purification, followed by a thorough characterization of its biological activities. Head-to-head comparisons with other chromanol derivatives in various in vitro and in vivo models will be crucial to elucidating its specific therapeutic potential. The development of detailed analytical methods for its quantification in biological matrices will also be essential for pharmacokinetic and pharmacodynamic studies. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound | 14168-12-8 | Benchchem [benchchem.com]

Safety and Toxicity Profile of 2,2,7,8-Tetramethyl-6-chromanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,7,8-Tetramethyl-6-chromanol is a synthetic compound belonging to the chromanol family, which includes vitamin E analogues. Despite its structural similarity to well-studied compounds like γ-tocopherol, there is a notable lack of specific safety and toxicity data for this compound in the public domain. This guide summarizes the available information, drawing necessary comparisons with its closest structural analogues, namely 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and γ-tocopherol, to provide a preliminary safety and toxicity profile. The primary hazards identified for the analogue PMC are skin, eye, and respiratory irritation. However, no quantitative toxicity data (e.g., LD50, NOAEL) for this compound or PMC has been found. This document highlights the existing knowledge gaps to guide future research and development.

Introduction to this compound

This compound features a chromanol ring with methyl substitutions at positions 2, 2, 7, and 8. This substitution pattern is identical to that of γ-tocopherol on the chromanol ring, but it lacks the phytyl tail characteristic of vitamin E. This structural feature is expected to influence its bioavailability, metabolism, and biological activity. The primary interest in chromanol derivatives often stems from their antioxidant and potential anti-inflammatory properties.

Physicochemical Properties

A comprehensive understanding of a compound's safety profile begins with its physicochemical properties. However, detailed experimental data for this compound is scarce. The table below provides available information for the closely related 2,2,5,7,8-Pentamethyl-6-chromanol (PMC).

| Property | Value (for 2,2,5,7,8-Pentamethyl-6-chromanol) | Reference |

| Molecular Formula | C14H20O2 | |

| Molecular Weight | 220.31 g/mol | |

| CAS Number | 950-99-2 | |

| Form | Solid | |

| Melting Point | 89-91 °C |

Hazard Identification and Classification

Specific hazard classification for this compound is not available. The following data is for 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) and should be considered as indicative for a structurally similar compound.

GHS Hazard Classification for 2,2,5,7,8-Pentamethyl-6-chromanol:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich Safety Data Sheet for 2,2,5,7,8-Pentamethyl-6-chromanol.[1]

Precautionary Statements (for PMC): [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

A comprehensive search of toxicological databases and scientific literature did not yield any specific quantitative toxicity data for this compound. The following sections present a qualitative summary based on general knowledge of the chromanol class and data from analogue compounds.

5.1. Acute Toxicity No data is available for the acute toxicity (LD50) of this compound. For the broader class of tocopherols, they are generally considered to have low acute toxicity.[3]

5.2. Sub-chronic and Chronic Toxicity There are no dedicated sub-chronic or chronic toxicity studies available for this compound.

5.3. Genotoxicity and Mutagenicity No genotoxicity or mutagenicity data for this compound has been identified.

5.4. Carcinogenicity There are no studies on the carcinogenic potential of this compound.

5.5. Reproductive and Developmental Toxicity Information on the reproductive and developmental toxicity of this compound is not available.

Mechanism of Action and Potential Toxicological Pathways

The biological activity of chromanols is often linked to their antioxidant properties, stemming from the hydroxyl group on the chromanol ring. They can act as radical scavengers, protecting cells from oxidative damage.[4][5]

Signaling Pathway of Chromanol Antioxidant Activity

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,2,7,8-Tetramethyl-6-chromanol in Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7,8-Tetramethyl-6-chromanol, a water-soluble analog of Vitamin E, is widely known by its trade name Trolox.[1][2][3] Due to its stability and consistent antioxidant activity, Trolox is extensively utilized as a standard in various antioxidant capacity assays. These assays are crucial in the fields of food science, pharmacology, and drug development for quantifying the antioxidant potential of various substances. This document provides detailed application notes and protocols for the use of Trolox in three common antioxidant capacity assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS, and the DPPH radical scavenging assay.

Antioxidants neutralize harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).[4][5][6] The assays described herein measure the ability of a substance to mitigate oxidative damage, with the results often expressed in "Trolox Equivalents" (TE), providing a standardized measure of antioxidant capacity.[2][7]

Data Presentation: Trolox in Antioxidant Assays

The following tables summarize typical quantitative data for the use of Trolox in ORAC, ABTS, and DPPH assays. These values can serve as a reference for researchers setting up and validating these experiments.

Table 1: Typical Trolox Standard Concentrations for Calibration Curves

| Assay | Typical Trolox Concentration Range | Solvent/Buffer |

| ORAC | 12.5 µM - 200 µM[1][2] | 75 mM Potassium Phosphate Buffer (pH 7.4)[2] |

| ABTS (TEAC) | 12.5 µM - 400 µM[8] | Phosphate Buffered Saline (PBS) or Ethanol[4][9] |

| DPPH | 0 µg/mL - 80 µg/mL | Ethanol or Methanol[10][11] |

Table 2: Comparative Overview of Assays Using Trolox

| Assay | Principle | Wavelength | Key Advantages | Key Limitations |

| ORAC | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[1][12] | Excitation: 485 nm, Emission: 520-538 nm[2][13] | Measures both hydrophilic and lipophilic antioxidants; based on a biologically relevant radical source (peroxyl radical).[14] | Longer assay time; sensitive to temperature fluctuations. |

| ABTS (TEAC) | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[15][16] | 734 nm[15][16][17] or 405-415 nm[4] | Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[4][16] | The ABTS radical is not physiologically relevant. |

| DPPH | Measures the reduction of the stable DPPH radical. | 517 nm[10][18] | Simple and rapid assay. | The DPPH radical is not physiologically relevant; can have interference from colored compounds. |

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is based on the widely used method involving the thermal decomposition of AAPH to generate peroxyl radicals.

Materials:

-

This compound (Trolox)

-

Fluorescein sodium salt

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)

-

75 mM Potassium Phosphate Buffer (pH 7.4)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities and temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer. From this, prepare a series of working standard solutions ranging from 12.5 µM to 200 µM.[1][2]

-

Prepare a working solution of fluorescein (e.g., 10 nM) in phosphate buffer.[1]

-

Prepare the AAPH solution fresh for each experiment by dissolving it in phosphate buffer.

-

-

Assay Protocol:

-

Pipette 25 µL of Trolox standards, samples, and a blank (phosphate buffer) into the wells of the 96-well plate in triplicate.[1]

-

Add 150 µL of the fluorescein working solution to each well.[1]

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.[2]

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette or the instrument's injectors.[2]

-

-

Data Acquisition and Analysis:

-

Immediately begin recording the fluorescence every 2 minutes for approximately 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520-538 nm.[2][13]

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples, expressed as µM of Trolox Equivalents (TE), from the standard curve.[2]

-

Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS

This protocol describes the generation of the ABTS radical cation and its subsequent reduction by antioxidants.

Materials:

-

This compound (Trolox)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.[17]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[16][19]

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[15][17]

-

-

Preparation of Trolox Standards:

-

Assay Protocol:

-

Data Acquisition and Analysis:

-

Incubate the plate at room temperature for a set time (e.g., 3-6 minutes).[15][17]

-

Calculate the percentage of absorbance inhibition for each standard and sample.

-

Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.

-

Express the antioxidant capacity of the samples as µM Trolox Equivalents (TE).[15]

-

DPPH Radical Scavenging Assay

This protocol outlines the use of the stable DPPH radical to assess antioxidant activity.

Materials:

-

This compound (Trolox)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ethanol or Methanol

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Assay Protocol:

-

Data Acquisition and Analysis:

-

Incubate the plate in the dark at 25°C for 30 minutes.[10]

-

Calculate the percentage of radical scavenging activity.

-

Plot the scavenging activity against the concentration of the Trolox standards to create a standard curve.

-

The antioxidant capacity is expressed as the Trolox equivalent antioxidant capacity (TEAC), calculated from the IC50 values of the sample and Trolox.[10]

-

Visualizations

Caption: Experimental workflow for the ORAC assay.

Caption: Experimental workflow for the ABTS (TEAC) assay.

Caption: Experimental workflow for the DPPH assay.

Caption: General antioxidant mechanism of Trolox.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. zen-bio.com [zen-bio.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 6. Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways, Detection Technologies, and Nutritional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 8. protocols.io [protocols.io]

- 9. assaygenie.com [assaygenie.com]

- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zen-bio.com [zen-bio.com]

- 14. ejmoams.com [ejmoams.com]

- 15. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]

- 16. citeqbiologics.com [citeqbiologics.com]

- 17. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

Protocol for TEAC (Trolox Equivalent Antioxidant Capacity) assay using 2,2,7,8-Tetramethyl-6-chromanol

Application Note & Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Assay Principle

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of a sample.[1] This assay measures the ability of antioxidants to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2] The principle is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is intensely colored, by antioxidants present in a sample.[3][4]

The ABTS•+ radical is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate (K₂S₂O₈).[5] This produces a blue-green solution with a characteristic absorption spectrum, with the maximum absorbance typically measured at ~734 nm.[2][4] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the solution to decolorize.[2][6] This reduction in color is proportional to the concentration of antioxidants in the sample.[7]

The antioxidant capacity of the sample is quantified by comparing its effect to that of a standard antioxidant, 2,2,7,8-Tetramethyl-6-chromanol (Trolox), a water-soluble analog of Vitamin E.[2] The results are expressed as Trolox Equivalents (TE), providing a standardized measure of antioxidant activity.[8] The assay is versatile and can be applied to both hydrophilic and lipophilic samples.[9][10]

Signaling Pathway and Assay Mechanism

The core mechanism of the TEAC assay involves a single-electron transfer (SET) or hydrogen atom transfer (HAT) from the antioxidant to the ABTS•+ radical.[7]

Caption: Principle of the TEAC assay.

Materials and Reagents

-

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)[4]

-

Potassium persulfate (K₂S₂O₈)[4]

-

This compound (Trolox)[2]

-

Phosphate Buffered Saline (PBS) or other suitable assay buffer (e.g., 5 mM phosphate buffer, pH 7.4)[3]

-

Ethanol or 50% (v/v) acetone for lipophilic samples and standards[8]

-

Deionized water

-

96-well clear microtiter plates[7]

-

Spectrophotometric microplate reader capable of reading at 730-734 nm or 405-415 nm[3][7]

-

Adjustable micropipettes and disposable tips[7]

-

Amber vials or tubes to protect solutions from light[4]

Experimental Protocols

This protocol is designed for a 96-well microplate format. All standards and samples should be assayed in duplicate or triplicate.[7]

Reagent Preparation

a) 7 mM ABTS Stock Solution:

-

Dissolve an appropriate amount of ABTS powder in deionized water or PBS to make a 7 mM solution.

-

Note: The exact weight will depend on the molecular weight of the specific ABTS salt used.

b) 2.45 mM Potassium Persulfate Stock Solution:

-

Dissolve an appropriate amount of K₂S₂O₈ in deionized water to make a 2.45 mM solution.

c) ABTS•+ Radical Cation Stock Solution:

-

Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[3]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][8] This allows for the complete formation of the radical cation.

-

The resulting solution should be a dark blue-green color.[8] This stock solution is stable for up to 48 hours when stored at 4°C and protected from light.[11]

d) ABTS•+ Working Solution:

-

Before the assay, dilute the ABTS•+ stock solution with the appropriate buffer (e.g., PBS for hydrophilic samples, ethanol for lipophilic samples).[2][12]

-

Dilute until the absorbance is 0.700 ± 0.020 at ~734 nm.[3][12] This working solution should be prepared fresh for each assay.

e) 10 mM Trolox Stock Solution:

-

Prepare a 10 mM stock solution of Trolox in a suitable solvent (e.g., 50% acetone or ethanol).[8] Store at -20°C.[7]

Preparation of Trolox Standards

Prepare a fresh serial dilution of Trolox standards from the stock solution before each assay.[7] Do not store diluted standard solutions.[7]

Table 1: Preparation of Trolox Standards (Hydrophilic Assay Example)

| Standard | Concentration (µM) | Preparation |

|---|---|---|

| S1 | 300 | 30 µL of 10 mM Trolox Stock + 970 µL Assay Buffer |

| S2 | 150 | 500 µL of S1 + 500 µL Assay Buffer |

| S3 | 75 | 500 µL of S2 + 500 µL Assay Buffer |

| S4 | 37.5 | 500 µL of S3 + 500 µL Assay Buffer |

| S5 | 18.75 | 500 µL of S4 + 500 µL Assay Buffer |

| S6 | 9.38 | 500 µL of S5 + 500 µL Assay Buffer |

| S0 | 0 (Blank) | 1000 µL Assay Buffer |

Note: For lipophilic assays, substitute the assay buffer with the appropriate organic solvent (e.g., ethanol).[7]

Sample Preparation

-

General: Samples should be clear and free of particulates. Centrifuge if necessary.[10]

-

Serum/Plasma: Collect blood and separate serum or plasma. Samples can be tested immediately or stored at -80°C. Dilution in assay buffer is often required.[10]

-

Tissue Homogenates/Cell Lysates: Homogenize or lyse samples in an appropriate buffer. Centrifuge to remove debris.[13]

-

Food/Plant Extracts: Prepare extracts using suitable solvents (e.g., 50% acetone).[8]

-

Trial Assay: It is recommended to perform a trial assay with a few sample dilutions to ensure the readings fall within the linear range of the Trolox standard curve.[7]

Assay Procedure (Microplate)

-

Add Standards and Samples: Add 10-25 µL of each Trolox standard and diluted sample to the wells of a 96-well plate.[3][7]

-

Initiate Reaction: Add 140-150 µL of the ABTS•+ working solution to each well.[3][7]

-

Incubate: Incubate the plate at room temperature or 30°C for a fixed time, typically between 3 to 6 minutes.[2][12] Some protocols may extend this to 30 minutes.[3]

-

Read Absorbance: Measure the absorbance at ~734 nm using a microplate reader.[3] Some kits specify a reading wavelength of 405-415 nm.[7]

Experimental Workflow

Caption: Experimental workflow for the TEAC assay.

Data Presentation and Analysis

a) Construct the Standard Curve:

-

Calculate the average absorbance for each Trolox standard concentration.

-

Plot the absorbance values (y-axis) against the final Trolox concentrations (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.[7]

b) Calculate TEAC Values:

-

For each sample, substitute its average absorbance value (y) into the regression equation and solve for x (the Trolox equivalent concentration).

-

Equation: Antioxidant Concentration (µM TE) = (Sample Absorbance - y-intercept) / Slope[7]

-

Remember to account for any dilution factors used during sample preparation.[7]

Table 2: Example Data for a Trolox Standard Curve

| Trolox Conc. (µM) | Average Absorbance at 734 nm |

|---|---|

| 0 | 0.701 |

| 50 | 0.588 |

| 100 | 0.475 |

| 150 | 0.362 |

| 200 | 0.251 |

| 250 | 0.139 |

Table 3: Representative TEAC Values for Common Antioxidants

| Compound | TEAC Value (mM Trolox/mM) |

|---|---|

| Ascorbic Acid | 1.05 |

| Uric Acid | 1.15 |

| Quercetin | 4.70 |

| Epicatechin | 2.55 |

| Gallic Acid | 1.90 |

Note: These are approximate values and can vary based on specific assay conditions.

References

- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2.6. TEAC Assay [bio-protocol.org]

- 4. citeqbiologics.com [citeqbiologics.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. plant-stress.weebly.com [plant-stress.weebly.com]

- 9. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 11. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]

- 13. Protheragen [obesityscientific.com]

Application Notes and Protocols for 2,2,5,7,8-Pentamethyl-6-chromanol in Cell Culture Experiments

A Note on the Compound: The compound 2,2,7,8-Tetramethyl-6-chromanol specified in the topic is likely a typographical error. The vast majority of scientific literature refers to the closely related and well-studied antioxidant, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , an analog of Vitamin E. This document will focus on the applications of PMC.

Introduction

2,2,5,7,8-pentamethyl-6-chromanol (PMC) is a potent antioxidant and a synthetic analog of α-tocopherol (Vitamin E). Its primary application in cell culture experiments is to protect cells from oxidative stress-induced damage and to investigate the cellular mechanisms of antioxidant defense. PMC is a valuable tool for researchers in various fields, including ophthalmology, oncology, and immunology, due to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in cellular homeostasis.

These application notes provide an overview of the use of PMC in different cell culture models, along with detailed experimental protocols and quantitative data to guide researchers in their experimental design.

Applications in Cell Culture

Protection of Retinal Pigment Epithelial (RPE) Cells from Oxidative Stress

Context: Age-related macular degeneration (AMD) is a leading cause of vision loss, and oxidative stress in the retinal pigment epithelium (RPE) is a key contributing factor. Oxidized low-density lipoprotein (ox-LDL) is known to induce oxidative stress and cytotoxicity in RPE cells.

Application: PMC has been shown to protect human RPE cells from ox-LDL-induced cell death. It mitigates oxidative stress by reducing the generation of reactive oxygen species (ROS) and modulating the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Anti-Cancer Activity in Prostate Cancer Cell Lines

Context: Androgen receptor (AR) signaling plays a crucial role in the progression of prostate cancer.

Application: PMC exhibits anti-cancer activity in prostate cancer cell lines, such as LNCaP and PC-3. It has been shown to modulate AR signaling, suggesting its potential as a therapeutic agent. While detailed quantitative data on its direct cytotoxic effects are limited in the public domain, it is used to study the interplay between antioxidant pathways and cancer cell proliferation and migration.

Modulation of Neutrophil Function

Context: Neutrophils are key players in the inflammatory response and produce ROS as part of their defense mechanism. Uncontrolled ROS production can lead to tissue damage.

Application: PMC has been demonstrated to inhibit the respiratory burst and migration of neutrophils.[1] This makes it a useful tool for studying the role of oxidative stress in inflammation and for evaluating the potential of antioxidant compounds to modulate immune cell function.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of PMC in cell culture.

Table 1: Effect of PMC on Oxidized LDL-Induced Cytotoxicity in Human Retinal Pigment Epithelial (hRPE) Cells

| Treatment | Concentration | Incubation Time (hours) | Cell Death (%) |

| Control (untreated) | - | 24 | Not specified |

| Oxidized LDL (ox-LDL) | 200 µg/mL | 24 | 27.9 ± 0.8 |

| ox-LDL + PMC | 200 µg/mL + 1.3 µM | 24 | Significantly reduced |

| Control (untreated) | - | 48 | Not specified |

| Oxidized LDL (ox-LDL) | 200 µg/mL | 48 | 44.9 ± 1.3 |

| ox-LDL + PMC | 200 µg/mL + 1.3 µM | 48 | Significantly reduced |

Data extracted from a study on the protective effects of PMC on hRPE cells.

Experimental Protocols

Protocol 1: Protection of Human RPE Cells from Oxidized LDL-Induced Cytotoxicity

This protocol details the methodology for assessing the protective effects of PMC against ox-LDL-induced cell death in primary human retinal pigment epithelial (hRPE) cells.

Materials:

-

Primary human fetal retinal pigmented epithelium (hRPE) cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

2,2,5,7,8-pentamethyl-6-chromanol (PMC)

-

Oxidized LDL (ox-LDL)

-

6-well plates

-

Cytotoxicity assay kit (e.g., LDH assay)

Procedure:

-

Cell Seeding: Seed primary hRPE cells in 6-well plates at a density of 0.3 x 10⁶ cells per well.

-

Cell Culture: Culture the cells for 2 to 4 weeks, allowing them to mature and pigment.

-

Serum Starvation: Before treatment, incubate the cells in a serum-free medium overnight.

-

Treatment:

-

Control Group: Treat cells with the vehicle control (e.g., DMSO).

-

ox-LDL Group: Treat cells with 200 µg/mL of ox-LDL.

-

PMC + ox-LDL Group: Co-treat cells with 1.3 µM of PMC and 200 µg/mL of ox-LDL.

-

-

Incubation: Incubate the treated cells for 24 and 48 hours.

-

Cytotoxicity Assessment: After the incubation period, collect the conditioned media from each well. Measure the level of lactate dehydrogenase (LDH) released into the media as an indicator of cytotoxicity, following the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Calculate the percentage of cell death for each treatment group relative to a lysis control.

Protocol 2: General Protocol for Assessing the Effect of PMC on Prostate Cancer Cell Viability

This protocol provides a general framework for evaluating the impact of PMC on the viability of prostate cancer cell lines like LNCaP or PC-3.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, PC-3)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

2,2,5,7,8-pentamethyl-6-chromanol (PMC)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, WST-1)

Procedure:

-

Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a suitable density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of PMC in the cell culture medium. Replace the existing medium with the medium containing different concentrations of PMC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of PMC relative to the vehicle control. Determine the IC50 value if applicable.

Protocol 3: General Protocol for Neutrophil Respiratory Burst Assay

This protocol outlines a general method to assess the effect of PMC on the respiratory burst in isolated neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

2,2,5,7,8-pentamethyl-6-chromanol (PMC)

-

Respiratory burst stimulus (e.g., PMA, fMLP)

-

Fluorescent probe for ROS detection (e.g., Dihydrorhodamine 123)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

-

Cell Preparation: Resuspend the isolated neutrophils in the assay buffer.

-

PMC Pre-incubation: Incubate the neutrophils with various concentrations of PMC for a specific duration (e.g., 30-60 minutes) at 37°C. Include a vehicle control.

-

Loading with Fluorescent Probe: Add the fluorescent ROS indicator to the cell suspension and incubate as per the manufacturer's instructions.

-

Stimulation: Add the respiratory burst stimulus (e.g., PMA) to the cell suspension to induce ROS production.

-

Signal Measurement: Measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Quantify the inhibition of the respiratory burst by PMC by comparing the fluorescence signals from PMC-treated cells to the vehicle-treated control.

Mandatory Visualization

References

Application Notes and Protocols for the Use of 2,2,7,8-Tetramethyl-6-chromanol as a Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7,8-Tetramethyl-6-chromanol is a heterocyclic organic compound belonging to the chromanol family. Its core structure is shared by tocopherols and tocotrienols, which are collectively known as vitamin E. Due to its structural similarity to these important fat-soluble antioxidants, this compound serves as an excellent internal standard for their quantitative analysis using High-Performance Liquid Chromatography (HPLC). The use of an internal standard is crucial for correcting variations in sample preparation and injection volume, thereby enhancing the accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the utilization of this compound as a standard in the HPLC analysis of vitamin E and related compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. |

Principle of Use as an Internal Standard

In HPLC analysis, an internal standard (IS) is a compound with a chemical structure and chromatographic behavior similar to the analyte of interest. A known concentration of the IS is added to all samples, calibrators, and quality control samples. The ratio of the peak area of the analyte to the peak area of the IS is then used to construct the calibration curve and quantify the analyte concentration in unknown samples. This ratiometric measurement compensates for potential errors introduced during sample processing and injection. This compound is an ideal internal standard for tocopherol analysis due to its structural analogy, ensuring similar extraction efficiency and chromatographic response characteristics.

Experimental Protocols

Protocol 1: Quantification of α-Tocopherol in Pharmaceutical Formulations

This protocol describes the use of this compound as an internal standard for the quantification of α-tocopherol (Vitamin E) in oil-based pharmaceutical capsules.

1. Materials and Reagents

-

α-Tocopherol reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and isopropanol

-

Hexane

-

Deionized water

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a UV-Vis or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Standard Solutions

-

α-Tocopherol Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-tocopherol reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the α-tocopherol stock solution with the mobile phase. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 50 µg/mL).

4. Sample Preparation

-

Accurately transfer the content of one pharmaceutical capsule into a 50 mL volumetric flask.

-